Tert-butyl cyclobutylacetate

Medicinal Chemistry ADME Physicochemical Properties

Tert-butyl cyclobutylacetate (CAS 79033-94-6) is the preferred protected building block for lead optimization, offering an optimal XLogP3 of 2.5 for ADME profiles. Its sterically bulky tert-butyl ester is orthogonally stable to nucleophilic/basic conditions but selectively cleavable under mild acid, a critical advantage over labile methyl/ethyl esters. This enables late-stage deprotection without side reactions, increasing yield and simplifying purification. With a high boiling point and non-volatile nature, it is safer to handle and scale up than volatile liquid analogs. Ensure your synthetic strategy uses this compound's unique properties to avoid a high-risk, low-yield route.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 79033-94-6
Cat. No. B8702475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl cyclobutylacetate
CAS79033-94-6
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1CCC1
InChIInChI=1S/C10H18O2/c1-10(2,3)12-9(11)7-8-5-4-6-8/h8H,4-7H2,1-3H3
InChIKeyAAXAHVCUPQWNPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl Cyclobutylacetate (CAS 79033-94-6): A Bench-Stable Cyclobutyl Ester Building Block for Medicinal Chemistry


Tert-butyl cyclobutylacetate (CAS 79033-94-6) is a cyclobutane-containing ester building block widely utilized in pharmaceutical research and organic synthesis. It possesses the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol, and is typically supplied at a minimum purity of 95% . As a protected form of cyclobutylacetic acid, the tert-butyl ester group provides stability under basic and nucleophilic conditions, while enabling controlled deprotection under acidic conditions to release the free carboxylic acid for further functionalization .

Why a Cyclobutyl Tert-Butyl Ester Cannot Be Casually Replaced with Other Cyclobutyl Esters or Acids


Substituting tert-butyl cyclobutylacetate with a closely related analog—such as the ethyl or methyl ester, or the free acid—introduces significant changes in physicochemical properties, synthetic utility, and functional compatibility. The tert-butyl ester imparts substantially greater steric bulk, altering lipophilicity, volatility, and stability profiles compared to smaller alkyl esters [1]. This bulk not only influences a compound's behavior in biological assays but critically determines its orthogonal protecting group strategy. Unlike the free acid, the tert-butyl ester is compatible with nucleophilic or basic reaction conditions; unlike methyl or ethyl esters, it is selectively cleavable under acidic conditions orthogonal to many other protecting groups . These differences can drastically impact reaction yield, purification ease, and the feasibility of a synthetic route, making direct interchange without validation a high-risk decision in both research and scaled production.

Head-to-Head Quantitative Comparison: Tert-Butyl Cyclobutylacetate vs. Closest Analogs


Lipophilicity (logP) Comparison: Tert-Butyl vs. Methyl Ester

Tert-butyl cyclobutylacetate exhibits a higher calculated lipophilicity compared to its methyl ester analog, which can influence membrane permeability and pharmacokinetic profiles. The tert-butyl ester's XLogP3 value of 2.5 is approximately 0.8 log units higher than that of methyl 2-cyclobutylacetate (XLogP3 = 1.7) [1][2].

Medicinal Chemistry ADME Physicochemical Properties

Volatility and Physical State: Tert-Butyl vs. Ethyl Ester

The substitution of a tert-butyl group for an ethyl group dramatically alters the physical properties of the cyclobutylacetate scaffold. While ethyl 2-cyclobutylacetate is a volatile liquid with a boiling point of 100 °C at 2 Torr , tert-butyl cyclobutylacetate is a significantly less volatile solid or high-boiling liquid (experimental boiling point not typically reported due to thermal lability, but estimated to be substantially higher). This difference directly impacts handling, storage, and purification options.

Organic Synthesis Process Chemistry Handling Properties

Orthogonal Stability: Tert-Butyl Ester vs. Free Acid

The tert-butyl ester serves as a protecting group for carboxylic acids, offering stability under basic and nucleophilic conditions but undergoing rapid cleavage under acidic conditions . In contrast, the free acid (cyclobutylacetic acid) is incompatible with many basic reagents and organometallics, and cannot be carried through multistep syntheses without undesired side reactions. This orthogonal stability profile is a defining feature for synthetic planning.

Protecting Group Strategy Synthetic Methodology Compatibility

When to Procure Tert-Butyl Cyclobutylacetate: Specific Application Scenarios Backed by Evidence


Medicinal Chemistry Lead Optimization Requiring a Specific Lipophilicity Window

In lead optimization campaigns where a calculated logP near 2.5 is targeted to improve membrane permeability while avoiding excessive lipophilicity, tert-butyl cyclobutylacetate is the preferred building block. Its XLogP3 of 2.5, compared to the more polar methyl ester's 1.7 [1], provides a quantifiable advantage for achieving desired ADME properties without introducing additional functional groups.

Multi-Step Synthesis Requiring Acid-Labile Carboxylic Acid Protection

When planning a synthesis that requires a carboxylic acid group to remain masked during basic or nucleophilic steps (e.g., Grignard additions, enolate alkylations, amide couplings), tert-butyl cyclobutylacetate is the reagent of choice. Its tert-butyl ester group provides robust protection that is orthogonal to many other protecting groups, enabling selective, late-stage deprotection under mild acidic conditions —a critical capability that the free acid or methyl/ethyl esters cannot provide.

Process Chemistry Favoring Non-Volatile, Solid Reagents

For process development and scale-up, the non-volatile, solid (or high-boiling) nature of tert-butyl cyclobutylacetate is a significant operational advantage over its volatile liquid counterparts like ethyl 2-cyclobutylacetate . This minimizes evaporative losses, simplifies handling and storage, and enables purification by recrystallization, contributing to a safer and more cost-effective manufacturing process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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